Prima-1met

描述

APR-246, also known as APR-246, is a methylated derivative of Prima-1. It is a small molecule that has gained significant attention in cancer research due to its ability to restore the function of mutant p53 proteins. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis in response to DNA damage. Mutations in the p53 gene are found in over 50% of human cancers, making it a critical target for cancer therapy .

科学研究应用

APR-246 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

Target of Action

Prima-1Met, also known as APR-246, primarily targets the p53 protein , a crucial tumor suppressor protein . The p53 protein is often mutated in various types of cancer, leading to a loss of its tumor-suppressing function . This compound also targets the selenoprotein thioredoxin reductase 1 (TrxR1) , a key regulator of cellular redox balance .

Mode of Action

This compound works by restoring the wild-type conformation to mutant p53, thereby reactivating its tumor-suppressing function . This is achieved by modifying thiol groups in the core domains of the protein . This compound also interacts with TrxR1, influencing the cellular redox balance .

Biochemical Pathways

The restoration of wild-type p53 function by this compound affects several biochemical pathways. It triggers apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as Noxa and Puma , and the activation of caspases . This compound also affects cell-cycle regulators like GADD45B and 14-3-3gamma .

Pharmacokinetics

It is known that prima-1 is converted to this compound, the methylated form of the drug, which is responsible for the restoration of p53 .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells, leading to a reduction in tumor cell proliferation . This is achieved through the reactivation of mutant p53 and the subsequent upregulation of pro-apoptotic proteins . This compound also causes significant global DNA demethylation in p53 mutant-type cells .

Action Environment

It’s worth noting that the effectiveness of this compound can vary depending on the specific type of cancer and the presence of p53 mutations

生化分析

Biochemical Properties

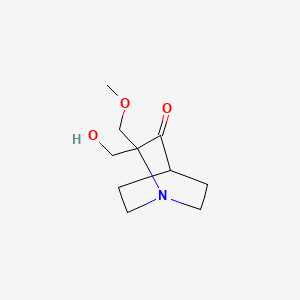

Prima-1met plays a significant role in biochemical reactions, particularly in the restoration of the mutant p53 protein to its wild-type state . This restoration allows p53 to resume its role in inducing apoptosis, thereby preventing superfluous cell proliferation . The active product of this compound, methylene quinuclidinone (MQ), covalently binds to several cysteine residues in the DNA-binding domains of p53, restoring the functional conformation of wild-type p53 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring the tumor-suppressor function to mutant p53, thereby inducing cell death in various cancer cell lines . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into an active product named MQ, which covalently binds to several cysteine residues in the DNA-binding domains of p53 . This binding restores the functional conformation of wild-type p53, enabling it to resume its role in inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to induce mitochondrial apoptosis through the activation of caspase-2

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that this compound can synergize with chemotherapeutic drugs to induce tumor cell apoptosis .

Metabolic Pathways

This compound is involved in the p53 pathway, a crucial metabolic pathway in cells. It interacts with the p53 protein, restoring its wild-type conformation and function

准备方法

Synthetic Routes and Reaction Conditions

APR-246 is synthesized through the methylation of Prima-1. The synthetic route involves the reaction of Prima-1 with a methylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

Industrial production of APR-246 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with specialized equipment to ensure the purity and yield of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the produced compound .

化学反应分析

Types of Reactions

APR-246 undergoes several types of chemical reactions, including:

Oxidation: APR-246 can be oxidized to form reactive oxygen species (ROS), which play a role in its mechanism of action.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: APR-246 can participate in substitution reactions, particularly involving thiol groups in proteins.

Common Reagents and Conditions

Common reagents used in reactions with APR-246 include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out under physiological conditions, with pH and temperature optimized to mimic the cellular environment .

Major Products

The major products formed from reactions involving APR-246 include modified proteins with restored p53 function and increased levels of apoptosis-inducing factors .

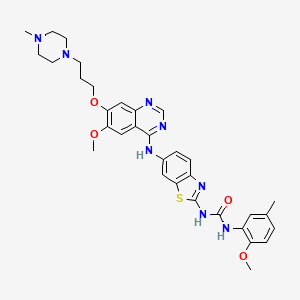

相似化合物的比较

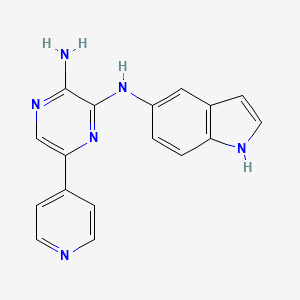

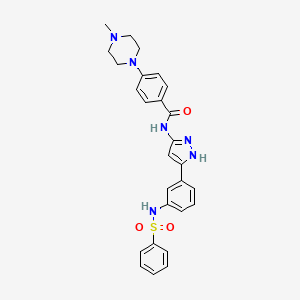

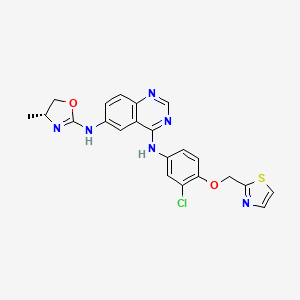

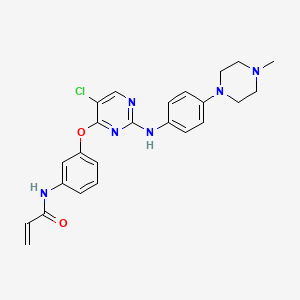

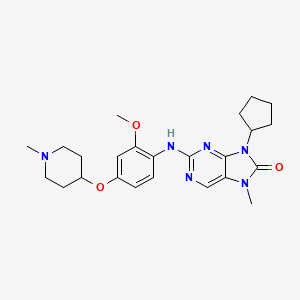

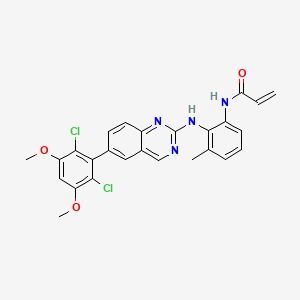

APR-246 is unique in its ability to restore the function of mutant p53 proteins. Similar compounds include:

APR-246 stands out due to its ability to covalently modify mutant p53 and its potential for use in combination therapies .

属性

IUPAC Name |

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBNULCRKBVAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(C(=O)C2CCN1CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164013 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5291-32-7 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprenetapopt [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprenetapopt | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRENETAPOPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)

![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)